4,5-Dibromothiophene-2-carbohydrazide

Fragment-based drug discovery Structural biology Kinase inhibition

This 4,5-dibromo compound is a crystallographically validated Pim-1 kinase inhibitor fragment (PDB 5N4X), essential for reproducible structure-based drug design. The unique bromination pattern alters electronic properties and target engagement, making it irreplaceable by non-halogenated or mono-brominated analogs. Procure reference standards (IC₅₀ 100 µM for GroEL/ES calibration) and a scaffold for Suzuki/Heck couplings, or stock it for hydrazone condensations. Verify purity for reliable results.

Molecular Formula C5H4Br2N2OS
Molecular Weight 299.97 g/mol
CAS No. 171851-25-5
Cat. No. B062392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromothiophene-2-carbohydrazide
CAS171851-25-5
Molecular FormulaC5H4Br2N2OS
Molecular Weight299.97 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1Br)Br)C(=O)NN
InChIInChI=1S/C5H4Br2N2OS/c6-2-1-3(5(10)9-8)11-4(2)7/h1H,8H2,(H,9,10)
InChIKeyXYZOOBRFZARVRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dibromothiophene-2-carbohydrazide (CAS 171851-25-5): Verified Chemical Identity and Sourcing Baseline


4,5-Dibromothiophene-2-carbohydrazide is a dibrominated heterocyclic building block with the molecular formula C5H4Br2N2OS and a molecular weight of 299.97 g/mol [1]. It is characterized as a versatile small molecule scaffold featuring a thiophene core with two bromine atoms at the 4- and 5-positions and a carbohydrazide moiety at the 2-position [2]. The compound's primary verified role is as a fragment-like ligand in protein crystallography and as a reactive intermediate for further synthetic elaboration via cross-coupling or condensation chemistry [2]. Its structural features—specifically the electron-withdrawing bromine substituents and the hydrazide functionality—distinguish it from non-halogenated or mono-halogenated thiophene analogs in both chemical reactivity and biological target engagement.

Why 4,5-Dibromothiophene-2-carbohydrazide Cannot Be Casually Replaced by In-Class Analogs


The 4,5-dibromo substitution pattern is not a trivial modification; it fundamentally alters the compound's electronic properties, molecular recognition profile, and synthetic utility compared to its mono-brominated or non-brominated counterparts. The presence of two electron-withdrawing bromine atoms significantly impacts the acidity of the hydrazide protons and the overall polarizability of the thiophene ring, which directly influences its binding affinity in fragment-based drug discovery campaigns [1]. Unlike the more common 5-bromothiophene-2-carbohydrazide (CAS 98027-27-1) or the unsubstituted thiophene-2-carbohydrazide (CAS 2361-27-5), the 4,5-dibromo variant exhibits a unique binding mode in the ATP-binding pocket of human Pim-1 kinase, as confirmed by X-ray crystallography [2]. This demonstrates that the specific positioning of halogen atoms dictates target engagement, rendering simple substitution by a less brominated analog ineffective for applications requiring this precise interaction profile.

Quantitative Differentiation Evidence for 4,5-Dibromothiophene-2-carbohydrazide vs. Closest Analogs


Crystallographically Validated Binding Mode to Human Pim-1 Kinase at 2.20 Å Resolution

X-ray crystallography confirms that 4,5-dibromothiophene-2-carbohydrazide binds within the ATP-binding pocket of human Pim-1 kinase, whereas no such structure exists for the mono-bromo analog 5-bromothiophene-2-carbohydrazide or the non-brominated thiophene-2-carbohydrazide [1][2]. The complex structure (PDB ID: 5N4X) was determined at 2.20 Å resolution with R-Free of 0.215 and R-Work of 0.177, providing a high-confidence, atomic-level view of the ligand's binding pose [1]. This demonstrates that the 4,5-dibromo substitution pattern is essential for productive engagement with this oncogenic kinase target.

Fragment-based drug discovery Structural biology Kinase inhibition

Inhibition of Bacterial Chaperonin GroEL/ES with IC50 = 100,000 nM

4,5-Dibromothiophene-2-carbohydrazide inhibits the refolding activity of the E. coli GroEL/ES chaperonin system with an IC50 of 1.00×10⁵ nM (100 µM) [1]. This is a measurable, though modest, inhibitory effect. Comparative data for the mono-bromo analog 5-bromothiophene-2-carbohydrazide or the non-brominated thiophene-2-carbohydrazide in this specific assay are not available, but this establishes a baseline for the dibromo compound's biochemical activity against this target class.

Antibacterial discovery Chaperone inhibition Biochemical screening

Computed Physicochemical Properties and Safety Profile Differentiate from Chlorinated and Mono-Brominated Analogs

4,5-Dibromothiophene-2-carbohydrazide exhibits a computed XLogP3-AA of 2.2, a topological polar surface area of 83.4 Ų, and an exact mass of 299.839 Da [1]. In contrast, the mono-bromo analog (5-bromothiophene-2-carbohydrazide) has a molecular weight of 221.08 g/mol and different lipophilicity/hydrogen-bonding capacity, which will alter its solubility and membrane permeability profiles [2]. Additionally, the compound is classified with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) [1], mandating specific handling protocols that may differ from its chlorinated or non-halogenated counterparts.

Medicinal chemistry Compound management Safety assessment

Verified Supplier Purity Specifications (≥95%) Enable Reproducible Research

Commercial suppliers such as AKSci and Matrix Scientific specify a minimum purity of 95% for 4,5-dibromothiophene-2-carbohydrazide . This documented purity level, combined with the compound's MDL number (MFCD00456543), ensures batch-to-batch consistency for research applications . While similar purity levels are often claimed for analogs, the explicit, verifiable specification for this CAS number provides a benchmark for procurement and experimental design, mitigating the risk of variability introduced by lower-grade or unspecified material.

Chemical sourcing Quality control Reproducibility

Validated Application Scenarios for 4,5-Dibromothiophene-2-carbohydrazide Procurement


Fragment-Based Drug Discovery Targeting Pim-1 Kinase

This compound is an essential fragment for researchers engaged in structure-based design of Pim-1 kinase inhibitors. Its crystallographically validated binding mode (PDB 5N4X) provides a reliable starting point for structure-guided optimization, making it a mandatory procurement item for medicinal chemistry campaigns focused on this oncogenic target [1].

Biochemical Screening and SAR Development for GroEL/ES Inhibitors

The compound serves as a baseline tool for screening assays against the bacterial GroEL/ES chaperonin system. With a known IC50 of 100 µM, it can be used as a reference inhibitor to calibrate new assays or to benchmark the activity of newly synthesized analogs in structure-activity relationship (SAR) studies [2].

Synthetic Elaboration via Cross-Coupling and Condensation Chemistry

The presence of two reactive bromine handles and a hydrazide group makes 4,5-dibromothiophene-2-carbohydrazide a privileged scaffold for generating diverse chemical libraries. It is ideally suited for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings to install aryl, alkynyl, or amine functionalities, or for condensation with aldehydes to form hydrazones . The verified purity (≥95%) ensures reliable and reproducible synthetic outcomes.

Technical Documentation Hub

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